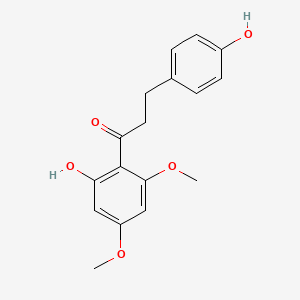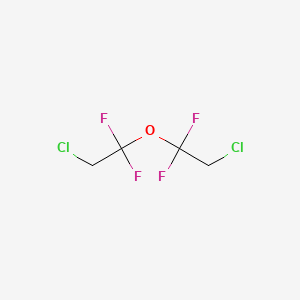
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane is an organic compound with significant applications in various fields, including industrial and scientific research. This compound is characterized by its unique chemical structure, which includes multiple halogen atoms, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane typically involves the reaction of 2-chloro-1,1-difluoroethanol with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated compounds, while oxidation and reduction reactions can produce different alcohols, ketones, or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,1-difluoroethoxybenzene
- 2-Chloro-1,1-difluoro-1-(trifluoromethoxy)ethane
- 2-(2-Chloro-1,1-difluoroethoxy)propane
- 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane
Uniqueness
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane is unique due to its specific arrangement of halogen atoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
38217-12-8 |
|---|---|
Fórmula molecular |
C4H4Cl2F4O |
Peso molecular |
214.97 g/mol |
Nombre IUPAC |
2-chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane |
InChI |
InChI=1S/C4H4Cl2F4O/c5-1-3(7,8)11-4(9,10)2-6/h1-2H2 |
Clave InChI |
OQSUSOSTDHTSGJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(OC(CCl)(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


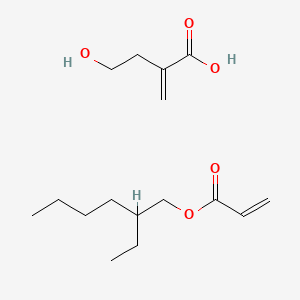
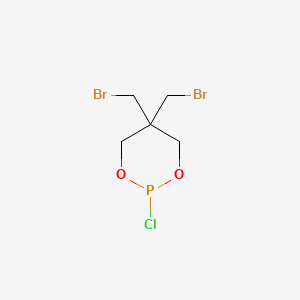


![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
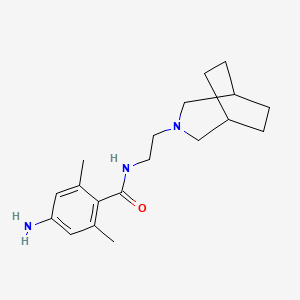
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
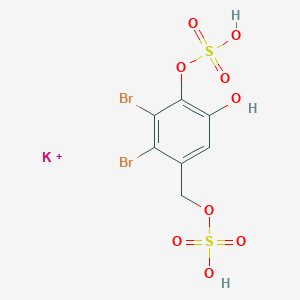
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
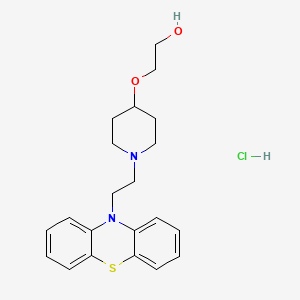
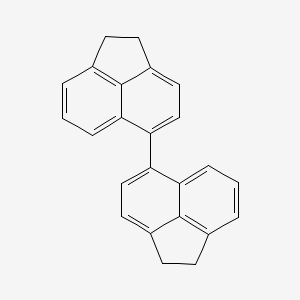
![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)

